molecular formula C10H11N3 B8761640 (2-(1H-imidazol-5-yl)phenyl)methanamine

(2-(1H-imidazol-5-yl)phenyl)methanamine

Cat. No.: B8761640
M. Wt: 173.21 g/mol
InChI Key: ZFCZIMJYBJLQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1H-Imidazol-5-yl)phenyl)methanamine is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates both a phenyl methanamine group and a 1H-imidazole ring, making it a versatile precursor or intermediate for the synthesis of more complex molecules. Research into analogous compounds, particularly phenyl imidazole carboxamides, has highlighted the potential of this chemotype in drug discovery campaigns targeting infectious diseases . Imidazole-containing compounds are frequently explored for their diverse biological activities and their ability to interact with various enzymatic targets. As a building block, this compound can be used in coupling reactions, such as amide bond formation, to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . The primary value of this compound lies in its application as a core structure in hit-to-lead optimization processes, aiding researchers in the development of novel therapeutic agents . All products are For Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and mutagenicity assessments, for which in silico (Q)SAR tools can provide valuable preliminary data .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

[2-(1H-imidazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C10H11N3/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

ZFCZIMJYBJLQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
(2-(1H-Imidazol-5-yl)phenyl)methanamine Not provided C10H11N3 173.22 Phenyl, methanamine High polarity, basic NH sites
2-Methyl-4-phenyl-1H-imidazole 126052-29-7 C10H10N2 158.20 Methyl, phenyl Increased lipophilicity (LogP ~2.1)
4-Methyl-2-phenyl-1H-imidazole 106961-33-5 C10H10N2 158.20 Methyl, phenyl Enhanced thermal stability
(1-benzyl-1H-imidazol-5-yl)methanamine 1439991-99-7 C11H13N3 187.24 Benzyl, methanamine Steric bulk, potential CNS activity
(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine 1267313-56-3 C11H15N3O 205.26 Methoxyethyl, benzoimidazole Improved solubility (polar O-atom)
(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride 1779124-25-2 C12H13F3N3·HCl 291.70 Trifluoromethyl, benzyl Enhanced metabolic stability
2-Phenyl-1H-benzo[d]imidazol-5-amine 1767-25-5 C13H11N3 209.25 Phenyl, amine Fluorescence properties

Preparation Methods

Reaction Mechanism and General Procedure

The cyclocondensation of α-bromo-ketones with formamide represents a foundational method for imidazole ring formation. For (2-(1H-imidazol-5-yl)phenyl)methanamine, this approach begins with 2-bromo-1-(2-aminomethylphenyl)ethanone (Figure 1). Under reflux conditions (100–120°C) in formamide, the α-bromo-ketone undergoes nucleophilic substitution, followed by cyclization to yield the imidazole core.

Key steps :

  • Protection of the amine : To prevent side reactions, the primary amine is temporarily protected as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

  • Cyclization : The protected intermediate reacts with formamide for 6–8 hours, forming the imidazole ring.

  • Deprotection : The Boc group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

Optimization and Challenges

  • Solvent selection : Formamide’s high polarity facilitates cyclization but complicates product isolation. Alternatives like dimethylformamide (DMF) improve solubility but require higher temperatures (130°C).

  • Yield : Typical yields range from 45% to 52%, limited by competing hydrolysis of the α-bromo-ketone.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:1) achieves >95% purity, confirmed by HPLC.

Reductive Amination of Aldehyde Precursors

Synthetic Pathway

Reductive amination offers a versatile route to introduce the methanamine group post-imidazole formation. The aldehyde precursor, 2-(1H-imidazol-5-yl)benzaldehyde, is synthesized via oxidation of 2-(1H-imidazol-5-yl)benzyl alcohol using pyridinium chlorochromate (PCC) in DCM. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature yields the target compound.

Critical parameters :

  • pH control : Maintaining a pH of 6–7 with acetic acid ensures optimal imine formation without aldehyde over-reduction.

  • Reducing agent : NaBH3CN selectively reduces imines over aldehydes, minimizing byproducts.

Yield and Scalability

  • Isolated yield : 68–72% after recrystallization from ethanol.

  • Scale-up challenges : NaBH3CN’s toxicity necessitates strict safety protocols, limiting industrial applicability.

Multi-Step Synthesis via Condensation and Acylation

Stepwise Assembly

This method involves constructing the phenyl-imidazole scaffold before introducing the amine group:

  • Imidazole formation : Condensation of 2-aminobenzylamine with glyoxal and ammonium acetate in ethanol under reflux forms 2-(1H-imidazol-5-yl)phenylmethanol.

  • Oxidation to aldehyde : Manganese dioxide (MnO₂) in acetone converts the alcohol to the aldehyde intermediate.

  • Reductive amination : As described in Section 2.1.

Advantages and Limitations

  • Flexibility : Permits intermediate characterization at each stage.

  • Drawbacks : Cumulative yield drops to 40% due to multiple steps.

Suzuki Coupling for Direct Arylation

Cross-Coupling Strategy

Suzuki-Miyaura coupling enables direct attachment of the imidazole ring to a pre-functionalized phenylmethanamine. The protocol involves:

  • Boronic acid preparation : 5-bromo-1H-imidazole is converted to its pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling reaction : Reaction with 2-bromophenylmethanamine under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C.

Performance Metrics

  • Yield : 55–60% after extraction with ethyl acetate.

  • Purity : >98% by GC-MS, though residual palladium (<10 ppm) requires chelating resins for removal.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation45–5295Simple imidazole formationLow yield, harsh conditions
Reductive Amination68–7297High selectivityToxic reagents
Multi-Step Synthesis4090Stepwise controlLengthy process
Suzuki Coupling55–6098Scalable, high purityPalladium contamination

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-(1H-imidazol-5-yl)phenyl)methanamine, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving imine formation, cyclization, and reduction. For example, analogous benzimidazole derivatives are synthesized by reacting amines with benzaldehyde to form Schiff bases, followed by cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ . Optimization includes:

  • Catalyst selection : ZnCl₂ enhances cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
  • Temperature control : Maintaining 80–100°C prevents side reactions.
    • Validation : Monitor progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

  • Approach : Combine NMR, FTIR, and X-ray crystallography:

  • ¹H/¹³C NMR : Resolve positional isomerism in the imidazole ring (e.g., distinguishing N1 vs. N3 substitution). For example, imidazole protons appear as singlets at δ 7.2–7.8 ppm .
  • X-ray crystallography : Confirms bond angles and torsion angles critical for biological interactions (e.g., imidazole ring planarity) .
    • Challenges : Overlapping signals in crowded aromatic regions can be addressed via 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How do computational methods like DFT improve the understanding of electronic properties in this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., electron-rich imidazole nitrogen sites for electrophilic substitution) .
  • Charge distribution : Identifies nucleophilic centers (e.g., amine group with Mulliken charge ~−0.3 e) .
    • Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm⁻¹) .

Q. What strategies address contradictory biological activity data in imidazole derivatives like this compound?

  • Case study : Antimicrobial assays may show variability due to:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .
  • Solubility limits : Use DMSO as a co-solvent (≤1% v/v) to avoid cytotoxicity .
    • Resolution : Apply structure-activity relationship (SAR) analysis. For example, electron-withdrawing groups on the phenyl ring enhance antifungal activity by 30% .

Q. How can stability issues of this compound in aqueous buffers be mitigated for pharmacological studies?

  • Degradation pathways : Hydrolysis of the imine bond under acidic conditions (pH < 5) .
  • Stabilization methods :

  • pH control : Maintain neutral pH (6.5–7.5) with phosphate buffers.
  • Lyophilization : Store as a lyophilized powder at −20°C to prevent hydrolysis .

Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C-N imidazole: 1.32 Å computed vs. 1.35 Å experimental) may arise from DFT approximations. Validate with higher-level methods like MP2 .
  • Biological Potency : Inconsistent MIC values across studies often reflect assay protocol variations (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.